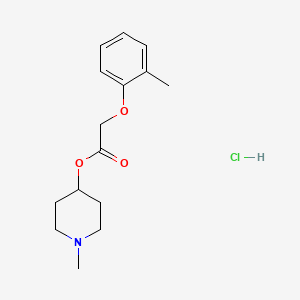![molecular formula C20H24BrN3OS B4090050 4-[2-(1-Benzylbenzimidazol-2-yl)sulfanylethyl]morpholine;hydrobromide](/img/structure/B4090050.png)
4-[2-(1-Benzylbenzimidazol-2-yl)sulfanylethyl]morpholine;hydrobromide
Übersicht
Beschreibung
4-[2-(1-Benzylbenzimidazol-2-yl)sulfanylethyl]morpholine;hydrobromide is a complex organic compound that features a benzimidazole moiety, a morpholine ring, and a sulfanyl ethyl linkage
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-[2-(1-Benzylbenzimidazol-2-yl)sulfanylethyl]morpholine;hydrobromide typically involves multiple steps:
Formation of Benzimidazole Core: The benzimidazole core can be synthesized by condensing o-phenylenediamine with formic acid or other aldehydes.
Attachment of Benzyl Group: The benzimidazole is then benzylated using benzyl bromide under basic conditions.
Formation of Sulfanyl Ethyl Linkage: The benzylated benzimidazole is reacted with 2-chloroethyl sulfide to form the sulfanyl ethyl linkage.
Morpholine Ring Introduction: Finally, the morpholine ring is introduced through a nucleophilic substitution reaction with morpholine.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to maximize yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
4-[2-(1-Benzylbenzimidazol-2-yl)sulfanylethyl]morpholine;hydrobromide undergoes several types of chemical reactions:
Reduction: The benzimidazole ring can be reduced under hydrogenation conditions to form a dihydrobenzimidazole.
Substitution: The morpholine ring can participate in nucleophilic substitution reactions, particularly at the nitrogen atom.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Hydrogen gas, palladium on carbon.
Substitution: Alkyl halides, strong bases.
Major Products
Oxidation: Sulfoxide, sulfone derivatives.
Reduction: Dihydrobenzimidazole derivatives.
Substitution: Alkylated morpholine derivatives.
Wissenschaftliche Forschungsanwendungen
4-[2-(1-Benzylbenzimidazol-2-yl)sulfanylethyl]morpholine;hydrobromide has several scientific research applications:
Wirkmechanismus
The mechanism of action of 4-[2-(1-Benzylbenzimidazol-2-yl)sulfanylethyl]morpholine;hydrobromide involves its interaction with various molecular targets:
Molecular Targets: Enzymes such as kinases and proteases, receptors in the central nervous system.
Pathways Involved: Inhibition of enzyme activity, modulation of receptor signaling pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Benzimidazole Derivatives: Compounds like albendazole and omeprazole share the benzimidazole core and exhibit similar biological activities.
Morpholine Derivatives: Compounds such as morphine and its analogs share the morpholine ring and have similar pharmacological properties.
Uniqueness
4-[2-(1-Benzylbenzimidazol-2-yl)sulfanylethyl]morpholine;hydrobromide is unique due to its combined structural features of benzimidazole, sulfanyl ethyl linkage, and morpholine ring, which confer distinct chemical reactivity and biological activity .
Eigenschaften
IUPAC Name |
4-[2-(1-benzylbenzimidazol-2-yl)sulfanylethyl]morpholine;hydrobromide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N3OS.BrH/c1-2-6-17(7-3-1)16-23-19-9-5-4-8-18(19)21-20(23)25-15-12-22-10-13-24-14-11-22;/h1-9H,10-16H2;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UBCKYCIJVUCUTH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCSC2=NC3=CC=CC=C3N2CC4=CC=CC=C4.Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24BrN3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-{4-[(BUTAN-2-YL)SULFAMOYL]PHENYL}-2-(4-METHOXYPHENYL)ACETAMIDE](/img/structure/B4089995.png)
![N-(3-Chloro-phenyl)-N-{2-[4-(2-fluoro-phenyl)-piperazin-1-yl]-2-oxo-ethyl}-4-methoxy-benzenesulfonamide](/img/structure/B4089998.png)
![12,15,15-trimethyl-6-nitro-3,10-diazatetracyclo[10.2.1.0~2,11~.0~4,9~]pentadeca-2(11),3,5,7,9-pentaene-1-carboxylic acid](/img/structure/B4090006.png)
![N-{2-[4-(diphenylmethyl)piperazin-1-yl]-2-oxoethyl}-N-(3-fluorophenyl)methanesulfonamide](/img/structure/B4090015.png)
![N-(4-methyl-3-phenyl-3H-1,5-benzodiazepin-2-yl)-2-[(1-phenyl-1H-tetrazol-5-yl)thio]acetamide](/img/structure/B4090020.png)
![4-[4-(dimethylamino)phenyl]-3,4,5,6-tetrahydrobenzo[h]quinazoline-2(1H)-thione](/img/structure/B4090028.png)
![1-(3-nitrophenyl)-2-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]-1H,2H,3H,9H-chromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B4090032.png)
![Methyl 5-[[4-(6-amino-5-cyano-3-propyl-2,4-dihydropyrano[2,3-c]pyrazol-4-yl)-2-methoxyphenoxy]methyl]furan-2-carboxylate](/img/structure/B4090040.png)


![4-bromo-N-[cyclopentyl(phenyl)methyl]benzamide](/img/structure/B4090055.png)
![N-(4-{[4-(4-fluorobenzyl)-3-(2-hydroxyethyl)-1-piperazinyl]methyl}phenyl)acetamide](/img/structure/B4090063.png)
![N~1~-{[2-(1H-benzimidazol-1-yl)-3-pyridinyl]methyl}-1,1-cyclopropanedicarboxamide](/img/structure/B4090070.png)
![ethyl 4-{N-[(3,4-dimethoxyphenyl)sulfonyl]-N-phenylglycyl}piperazine-1-carboxylate](/img/structure/B4090077.png)
